molecular formula C10H18O2Si B14325866 Trimethylsilyl cyclohex-3-ene-1-carboxylate CAS No. 104171-36-0

Trimethylsilyl cyclohex-3-ene-1-carboxylate

Katalognummer: B14325866
CAS-Nummer: 104171-36-0
Molekulargewicht: 198.33 g/mol
InChI-Schlüssel: BFVIGVPKTFVFNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethylsilyl cyclohex-3-ene-1-carboxylate is an organosilicon compound that features a cyclohexene ring substituted with a trimethylsilyl group and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimethylsilyl cyclohex-3-ene-1-carboxylate can be synthesized through the reaction of cyclohex-3-ene-1-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Cyclohex-3-ene-1-carboxylic acid+Trimethylsilyl chlorideTrimethylsilyl cyclohex-3-ene-1-carboxylate+Hydrochloric acid\text{Cyclohex-3-ene-1-carboxylic acid} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} Cyclohex-3-ene-1-carboxylic acid+Trimethylsilyl chloride→Trimethylsilyl cyclohex-3-ene-1-carboxylate+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylsilyl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclohex-3-ene-1-carboxylic acid or cyclohex-3-enone.

    Reduction: Cyclohex-3-ene-1-methanol.

    Substitution: Various substituted cyclohex-3-ene-1-carboxylates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Trimethylsilyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of trimethylsilyl cyclohex-3-ene-1-carboxylate involves its reactivity as a silyl ester. The trimethylsilyl group enhances the stability of the compound and facilitates its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: A precursor in the synthesis of trimethylsilyl cyclohex-3-ene-1-carboxylate.

    Methyl cyclohex-3-ene-1-carboxylate: Another ester derivative of cyclohex-3-ene-1-carboxylic acid.

    1-(Trimethylsiloxy)cyclohexene: A related compound with a similar silyl group but different functional groups.

Uniqueness

This compound is unique due to its combination of a cyclohexene ring and a trimethylsilyl ester group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and various research applications.

Eigenschaften

CAS-Nummer

104171-36-0

Molekularformel

C10H18O2Si

Molekulargewicht

198.33 g/mol

IUPAC-Name

trimethylsilyl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C10H18O2Si/c1-13(2,3)12-10(11)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3

InChI-Schlüssel

BFVIGVPKTFVFNX-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC(=O)C1CCC=CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.